Aloenin B
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Overview
Description
Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe species, particularly Aloe hijazensis . It is known for its neuroprotective activity against glutamate-induced neuronal death in HT22 cells . This compound belongs to the class of anthraquinone glycosides, which are characterized by the presence of an anthraquinone skeleton modified by the addition of a sugar molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Aloenin B involves the extraction from Aloe species using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination and purification of this compound . The extraction process typically involves the use of solvents such as ethanol or methanol, followed by chromatographic separation to isolate the compound with high purity .
Industrial Production Methods: The yield and purity of this compound can be optimized by controlling the extraction conditions and using high-efficiency chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Aloenin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the anthraquinone skeleton and the glycosidic linkage .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce reduced forms of the glycoside .
Scientific Research Applications
Aloenin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the study of anthraquinone glycosides . In biology, this compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . In medicine, it has shown inhibitory activities against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, and Shigella sonnei . Additionally, this compound is explored for its potential use in the development of new antibacterial agents .
Mechanism of Action
The mechanism of action of Aloenin B involves its interaction with molecular targets and pathways associated with neuroprotection and antibacterial activity. In neuroprotection, this compound exerts its effects by inhibiting glutamate-induced neuronal death, possibly through the modulation of oxidative stress and apoptosis pathways . In antibacterial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Aloenin B is similar to other anthraquinone glycosides such as aloin A (barbaloin) and aloin B (isobarbaloin) . These compounds share a similar anthraquinone skeleton but differ in their glycosidic linkages and specific biological activities. This compound is unique in its potent neuroprotective and antibacterial properties, which distinguish it from other anthraquinone glycosides .
List of Similar Compounds:- Aloin A (Barbaloin)
- Aloin B (Isobarbaloin)
- Aloe emodin
- Chrysophanol
This compound stands out due to its specific neuroprotective and antibacterial activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
106533-41-9 |
---|---|
Molecular Formula |
C34H38O17 |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChI Key |
IZBGWXJOIXZDBF-WLFSTHIVSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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